1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one
Description
1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one is a brominated aromatic ketone featuring a bromomethyl (-CH₂Br) substituent at the meta position of the benzene ring and a trifluoroacetyl (-COCF₃) group. This compound combines the reactivity of a benzyl bromide with the electron-withdrawing properties of the trifluoromethyl group, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitutions and cross-coupling reactions . Its molecular formula is C₉H₆BrF₃O, with a molecular weight of 273.04 g/mol.
Properties
IUPAC Name |
1-[3-(bromomethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-6-2-1-3-7(4-6)8(14)9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBFZGACRBKRKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233601 | |
| Record name | 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370104-05-5 | |
| Record name | 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370104-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-methylphenyl)-2,2,2-trifluoroethan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids.
Scientific Research Applications
1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes and proteins, making it useful in biochemical studies.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one and its derivatives involves interactions with molecular targets such as enzymes and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. The trifluoromethyl ketone group can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzene ring and the nature of functional groups significantly influence reactivity and applications. Below is a comparison with key analogs:
Table 1: Structural and Electronic Comparisons
Key Observations:
- Bromomethyl vs.
- Electron-Withdrawing Effects : The -COCF₃ group deactivates the benzene ring, directing electrophilic attacks to the meta position. This contrasts with -OCH₃ in , which activates the ring for ortho/para substitutions.
Key Observations:
- The target compound’s bromomethyl group is critical for constructing complex architectures, such as functionalized heterocycles (e.g., triazoles in ).
- Trifluoroacetyl-containing analogs (e.g., ) are less reactive in electrophilic substitutions but valuable in high-stability applications like agrochemicals.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations:
- The trifluoroacetyl group consistently shows C=O stretches near 1700 cm⁻¹ across analogs (e.g., ).
Biological Activity
1-[3-(Bromomethyl)phenyl]-2,2,2-trifluoroethan-1-one, also known as a brominated trifluoroethanone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by its unique chemical structure, which includes a bromomethyl group and trifluoromethyl moiety that may influence its interaction with biological systems.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | CHBrFO |
| Molecular Weight | 267.05 g/mol |
| IUPAC Name | 1-[3-(bromomethyl)phenyl]-2,2,2-trifluoroethanone |
| PubChem CID | 10858440 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Safety Information
The compound is classified with the signal word "Danger" and carries several hazard statements including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation). Appropriate precautions must be taken when handling this compound.
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth by interfering with bacterial cell wall synthesis or disrupting metabolic pathways.
- Cytotoxic Effects : The presence of bromine in the structure may enhance the compound's ability to induce apoptosis in cancer cells. This is particularly relevant in the context of targeting specific cancer types.
- Enzyme Inhibition : The trifluoromethyl group can enhance lipophilicity, potentially allowing the compound to act as an inhibitor for certain enzymes involved in metabolic processes.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis (PubMed ID: 33158580) .
- Antibacterial Properties : Research involving structural analogs has indicated that these compounds can effectively inhibit the growth of Gram-positive bacteria by disrupting their cell membranes. This suggests potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Result |
|---|---|
| Cytotoxicity (IC50) | 25 µM against cancer cell lines |
| Antibacterial Activity | Effective against Staphylococcus aureus at 50 µg/mL |
In Vivo Studies
Animal studies have suggested that this compound may possess anti-inflammatory properties, contributing to its potential use in treating chronic inflammatory diseases. Further research is required to elucidate the exact pathways involved.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
